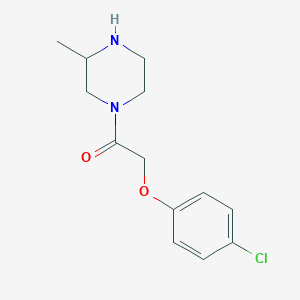
2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one, also known as CMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPE is a synthetic compound that is used as a precursor in the synthesis of several other compounds, including pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one is not fully understood. However, it is believed that 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one can inhibit the activity of COX-2 and reduce the production of inflammatory mediators, such as prostaglandins. In vivo studies have shown that 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has also been shown to exhibit antitumor activity in several cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one in lab experiments is its relatively simple synthesis process. 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one can be synthesized on a large scale, making it a cost-effective option for researchers. Additionally, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research and development of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one. One potential direction is the development of new drugs for the treatment of pain and inflammation. 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Another potential direction is the synthesis of novel materials using 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one as a building block. 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been used as a precursor in the synthesis of several materials with unique properties, and further research in this area could lead to the development of new materials with a wide range of applications. Finally, further research is needed to fully understand the mechanism of action of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one and its potential applications in various fields.
合成法
The synthesis of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one involves the reaction of 4-chlorophenol with 3-methylpiperazine in the presence of ethyl chloroformate. This reaction results in the formation of the intermediate compound, ethyl 2-(4-chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one, which is then treated with sodium hydroxide to obtain 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one. The overall synthesis process of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one is relatively simple and can be carried out on a large scale.
科学的研究の応用
2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been used as a precursor in the synthesis of several agrochemicals, including herbicides and fungicides. In materials science, 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10-8-16(7-6-15-10)13(17)9-18-12-4-2-11(14)3-5-12/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQCLHCWZXZFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

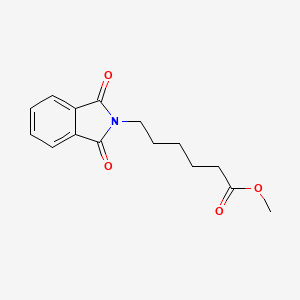

![4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate](/img/structure/B2907411.png)
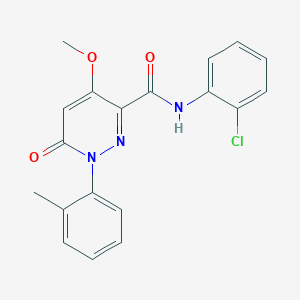

![2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2907415.png)
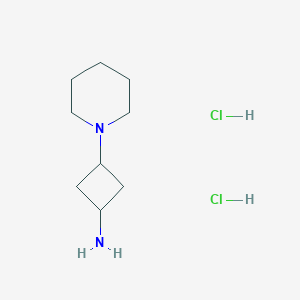
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone](/img/structure/B2907420.png)
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B2907423.png)

![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide](/img/structure/B2907425.png)
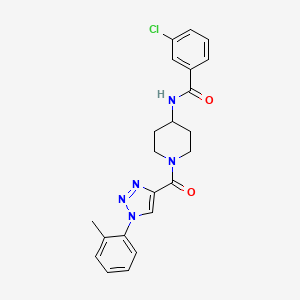
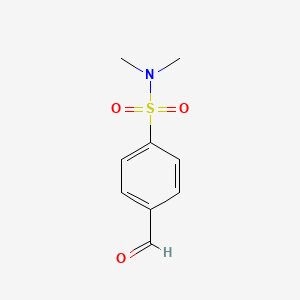
![4-Azaspiro[2.4]heptane oxalate](/img/structure/B2907428.png)